Picene

Descripción general

Descripción

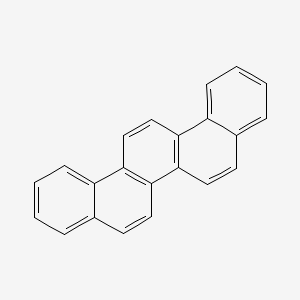

Picene is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings arranged in a zigzag pattern. It is a hydrocarbon found in the pitchy residue obtained from the distillation of peat tar and petroleum . This compound is known for its blue fluorescence and is soluble in concentrated sulfuric acid, exhibiting a green color .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Picene can be synthesized through several methods:

Photochemical Cyclization: One common method involves the photochemical cyclization of dinaphthylethenes.

Aluminium Chloride Catalysis: Another method involves the reaction of naphthalene with 1,2-dibromoethane in the presence of anhydrous aluminium chloride.

9-Fluorenone-Sensitized Photolysis: This method involves the photolysis of 1,2-di(1-naphthyl)ethane in the presence of 9-fluorenone.

Industrial Production Methods: Industrial production of this compound typically involves the distillation of peat tar or petroleum, followed by recrystallization from cymene .

Análisis De Reacciones Químicas

Picene undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions, particularly when fused with heterocycles such as quinoxaline and diazoles.

Common Reagents and Conditions:

Oxidation: Chromic acid in glacial acetic acid.

Major Products:

Oxidation Products: this compound-quinone, this compound-quinone carboxylic acid, phthalic acid.

Substitution Products: this compound-fused quinoxaline and diazoles.

Aplicaciones Científicas De Investigación

Field-Effect Transistors (FETs)

Picene has been extensively studied for its potential use in organic field-effect transistors (OFETs). Research indicates that alkyl-substituted this compound exhibits excellent charge transport properties, making it a promising candidate for high-performance electronic devices.

- Case Study : A study demonstrated the fabrication of a FET device using 3,10-ditetradecylthis compound, achieving an electron mobility () of approximately 21 cm²/V·s with high-k gate dielectrics. This performance surpasses that of traditional materials like pentacene, suggesting that this compound can offer improved stability and efficiency in electronic applications .

| Material | Mobility (cm²/V·s) | Gate Dielectric |

|---|---|---|

| This compound (C14H29)₂ | 21 | PZT |

| Pentacene | 3.0 | SiO₂ |

| Phenacene | 0.8 | SiO₂ |

Organic Photovoltaics

This compound's ability to form stable thin films also makes it suitable for organic photovoltaic applications. Its high absorption coefficient and favorable energy levels contribute to efficient light harvesting and charge separation.

- Research Insight : A recent study explored the incorporation of imide moieties into this compound derivatives, enhancing their electronic properties for use in organic solar cells. The modified picenes exhibited improved charge mobility and stability under operational conditions .

Superconductivity

Recent advancements have revealed superconducting properties in solid this compound at low temperatures. This discovery opens avenues for its application in superconducting materials.

- Case Study : Researchers at Okayama University reported the synthesis of superconducting solid this compound, which may lead to the development of new superconducting devices. The unique molecular structure of this compound is believed to facilitate electron pairing necessary for superconductivity .

Chemical Sensors

Due to its electronic characteristics, this compound has potential applications in chemical sensing technologies. Its sensitivity to environmental changes can be harnessed for detecting various gases.

- Research Findings : Investigations have shown that this compound-based sensors can effectively detect volatile organic compounds (VOCs), leveraging its surface properties to enhance detection limits .

Carcinogenicity Assessment

The toxicological profile of this compound has been evaluated in comparative studies with other polycyclic aromatic hydrocarbons, particularly concerning its carcinogenic potential.

Mecanismo De Acción

The mechanism by which picene exerts its effects, particularly in superconductivity, involves the intercalation of potassium or rubidium atoms into the this compound structure. This intercalation introduces conduction electrons into the system, facilitating superconductivity at low temperatures . The exact molecular targets and pathways are still under investigation, but the unique arrangement of benzene rings in this compound plays a crucial role in its electronic properties .

Comparación Con Compuestos Similares

Picene is often compared with other polycyclic aromatic hydrocarbons such as phenanthrene, pentacene, and coronene:

Phenanthrene: Similar in structure but with three fused benzene rings.

Pentacene: Composed of five linearly fused benzene rings.

Coronene: Consists of six fused benzene rings in a circular arrangement.

This compound’s unique zigzag arrangement of benzene rings and its ability to exhibit superconductivity when doped with potassium or rubidium set it apart from these similar compounds .

Actividad Biológica

Picene, also known as benzo[a]chrysene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This article explores the synthesis, anti-inflammatory properties, and other biological activities associated with this compound and its derivatives, based on a review of recent studies.

Overview of this compound

This compound consists of five fused benzene rings and is primarily known for its applications in material chemistry. However, recent research has indicated that certain derivatives of this compound exhibit significant biological activities, particularly anti-inflammatory and anticancer effects. The structural similarities between this compound and other bioactive compounds suggest that it may possess therapeutic potential.

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various this compound derivatives to evaluate their biological properties. For instance, Shanmuganathan et al. synthesized a series of picen-13-ylmethylene derivatives through Knoevenagel condensation reactions involving this compound-13-carbaldehyde and active methylene compounds such as diethyl malonate and acetylacetone. These derivatives were characterized using techniques like NMR and single crystal X-ray diffraction, confirming their structures .

Table 1: Synthesis Summary of Picen-13-ylmethylene Derivatives

| Compound | Starting Material | Reaction Yield (%) | Characterization Method |

|---|---|---|---|

| 11 | Diethyl malonate | 62 | NMR, XRD |

| 12 | Malononitrile | 60 | NMR |

| 13 | Cyanoacetamide | 50 | NMR |

| 14 | Acetylacetone | 65 | NMR |

Anti-Inflammatory Activity

The anti-inflammatory potential of synthesized picen-13-ylmethylene derivatives was evaluated using the bovine serum albumin denaturation method. The results indicated that compounds containing active methylene groups exhibited significant anti-inflammatory activity comparable to diclofenac sodium, a standard anti-inflammatory drug. Notably, derivatives with diethyl malonate (compound 14) and acetylacetone (compound 16) displayed the highest potency .

Case Studies on Biological Activity

- Anti-Cancer Activity : A derivative of this compound, octadecahydro-picene-2,3,14,15-tetranone, isolated from Zizyphus nummularia root bark, has shown promising anti-cancer properties in preliminary studies. This highlights the potential of this compound derivatives in cancer therapy .

- Comparative Studies : Research comparing the biological activities of various PAHs has suggested that structural modifications in compounds like this compound can enhance their pharmacological effects. For instance, the introduction of functional groups such as esters or amides at specific positions has been linked to improved anti-inflammatory efficacy .

While the exact mechanisms underlying the biological activities of this compound and its derivatives are still under investigation, several hypotheses have emerged:

- Inhibition of Inflammatory Pathways : Some studies suggest that this compound derivatives may inhibit key inflammatory pathways by blocking the activity of pro-inflammatory cytokines or enzymes involved in inflammation.

- Antioxidant Properties : The structural characteristics of this compound may confer antioxidant properties, helping to mitigate oxidative stress associated with inflammation and cancer progression.

Propiedades

IUPAC Name |

picene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROPGWFBFCKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073895 | |

| Record name | Picene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescent solid; [Merck Index] Tan crystalline solid; [AccuStandard MSDS] | |

| Record name | Picene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

213-46-7 | |

| Record name | Picene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000213467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PICENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70R8ZBR7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of picene?

A1: this compound (benzo[a]chrysene) has the molecular formula C22H14 and a molecular weight of 278.35 g/mol. []

Q2: Is there any spectroscopic data available for this compound and its derivatives?

A2: Yes, various spectroscopic techniques have been used to characterize this compound and its derivatives. For instance, UV-Vis and fluorescence spectroscopy are commonly employed to investigate their optical properties. [, ] Additionally, X-ray diffraction analysis is used to determine single-crystal structures and understand molecular packing. [] Raman scattering has also been utilized to characterize the charge transfer between dopants and this compound molecules, providing insights into the electronic structure. []

Q3: How does the stability of this compound compare to other organic semiconductors, like pentacene?

A3: this compound is considered more air-stable than pentacene due to its lower Highest Occupied Molecular Orbital (HOMO) energy levels. [] This enhanced stability makes this compound and its derivatives attractive candidates for developing organic semiconductor devices with improved longevity.

Q4: What kind of thin films can be fabricated with this compound, and what influences their morphology?

A4: this compound thin films can be fabricated using techniques like supersonic molecular beam deposition. [, ] The morphology of these films, characterized by island size and height, depends on the deposition conditions and the substrate used (e.g., thermal silicon oxide, self-assembled monolayers). [] The interaction between this compound molecules and the substrate, along with intermolecular forces, plays a crucial role in determining the film growth mode. []

Q5: How does the orientation of this compound molecules in thin films affect their electronic properties?

A5: The orientation of this compound molecules significantly influences the electronic properties of thin films. Studies employing photoemission spectroscopy and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) have shown that this compound molecules adopt different orientations depending on the number of layers deposited on a substrate. [] Monolayers tend to form flat-lying molecules, while multilayers exhibit an inclined orientation with the molecular long axis at an angle to the surface. [] This change in orientation can lead to differences in electronic behavior, such as the emergence of insulating states in multilayer films. []

Q6: Have there been computational studies on the electronic structure of this compound and its doped forms?

A7: Yes, density functional theory (DFT) calculations have been extensively used to investigate the electronic structure of this compound. [, , , , , ] These studies have explored the electronic band structure of both pristine and potassium-doped this compound, providing insights into the changes induced by doping and their potential role in superconductivity. [, , , ] DFT calculations have also been employed to understand the interplay between electron-phonon coupling and electronic correlations in potassium-doped this compound. [, ]

Q7: Can you elaborate on the insights gained from DFT calculations regarding the electronic structure of potassium-doped this compound?

A8: DFT calculations have been instrumental in revealing the intricate electronic structure of potassium-doped this compound (Kx-picene). Studies have demonstrated that the doping process is not accurately described by a simple rigid-band model, where the electronic bands of pristine this compound are rigidly shifted upon potassium intercalation. [, ] Instead, DFT calculations have shown that the interaction between potassium atoms and this compound molecules leads to significant modifications in the electronic structure, including the formation of new electronic states near the Fermi level and hybridization between potassium and this compound orbitals. [, ]

Q8: How do structural modifications of this compound, such as the introduction of substituents, impact its properties?

A9: Introducing substituents onto the this compound framework can significantly alter its properties. For instance, adding methoxy groups at different positions can affect the electronic structure and molecular packing. [] Methoxy substitutions at the outer positions of this compound (1,12-, 2,11-, and 4,9-positions) generally maintain an electronic structure similar to unsubstituted this compound, while substitution at the inner 3,10-position leads to a distinct Highest Occupied Molecular Orbital (HOMO) geometry. [] This difference in electronic structure, coupled with the steric effects of the methoxy groups, can lead to variations in crystal packing, ranging from one-dimensional π-stacked structures to three-dimensional herringbone arrangements. []

Q9: How does the substitution position of methoxy groups in this compound affect its charge transport properties?

A10: The position of methoxy groups in this compound significantly influences its charge transport properties. Studies on methoxy-substituted picenes have revealed that the arrangement of molecules in the solid state, which is governed by the substitution pattern, plays a crucial role in determining charge carrier mobility. [] The presence of methoxy groups can hinder the effective overlap of molecular orbitals between adjacent molecules, leading to reduced intermolecular interactions and subsequently lower charge carrier mobilities compared to unsubstituted this compound. []

Q10: Are there any strategies to enhance the solubility of this compound for processing and application purposes?

A11: Yes, incorporating alkyl chains at specific positions on the this compound core can improve its solubility. Studies have shown that alkylated picenes, such as 3,10-Diethylthis compound (C2-Picene) and 3,10-Dihexylthis compound (C6-Picene), exhibit enhanced solubility in common organic solvents compared to unsubstituted this compound. [] This increased solubility allows for solution-processing techniques, broadening the range of applications for this compound-based materials.

Q11: What is the historical significance of this compound in materials science?

A12: this compound gained significant attention in materials science with the groundbreaking discovery of superconductivity in potassium-doped this compound (Kx-picene) in 2011. [] This finding marked this compound as the first aromatic hydrocarbon to exhibit superconductivity, sparking substantial research interest in the field of organic superconductors. [] Prior to this discovery, this compound was primarily studied for its potential carcinogenicity and its role in environmental chemistry. [, , ]

Q12: What are the potential cross-disciplinary applications of this compound research?

A14: The research on this compound and its derivatives has fostered collaborations across various scientific disciplines, including chemistry, materials science, condensed matter physics, and nanoscience. The unique electronic properties of this compound, particularly its superconducting behavior upon doping, have opened up new avenues for exploring organic electronics, spintronics, and quantum computing. [, , , ] Furthermore, understanding the structure-property relationships in this compound derivatives has implications for developing novel organic semiconductors, organic photovoltaics, and advanced materials for energy storage applications. [, , , ]

Q13: How has the discovery of superconductivity in this compound impacted research in organic electronics?

A15: The observation of superconductivity in potassium-doped this compound has sparked significant interest in using organic materials for electronic applications. [] Prior to this discovery, inorganic materials, such as metals and metal alloys, dominated the field of superconductivity. [] The relatively simple structure of this compound, combined with its superconducting properties, has led to a surge in research exploring other organic molecules and polymers that might exhibit similar behavior. [] This has opened up new possibilities for developing flexible, lightweight, and potentially low-cost organic superconducting materials for various electronic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.